molecular formula C18H20N4O2 B12753928 (E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine CAS No. 155271-64-0

(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine

Cat. No.: B12753928
CAS No.: 155271-64-0
M. Wt: 324.4 g/mol
InChI Key: JXLRMWITUUCWBG-VAWYXSNFSA-N
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Description

(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their biological activities, including acting as phosphodiesterase inhibitors and adenosine receptor antagonists. These properties make them of interest in various fields such as pharmacology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with xanthine as the core structure.

    Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl halides under basic conditions.

    Styryl Group Introduction: The alpha-methylstyryl group is introduced at the 8 position through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the styryl group or other functional groups.

    Substitution: The ethyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine involves its interaction with molecular targets such as enzymes and receptors. As a xanthine derivative, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of cAMP-dependent pathways. It may also act as an antagonist at adenosine receptors, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: Used to improve blood flow in patients with circulation problems.

Uniqueness

(E)-1,3-Diethyl-8-(alpha-methylstyryl)xanthine is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacological properties compared to other xanthine derivatives.

Properties

CAS No.

155271-64-0

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-1-phenylprop-1-en-2-yl]-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O2/c1-4-21-16-14(17(23)22(5-2)18(21)24)19-15(20-16)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3,(H,19,20)/b12-11+

InChI Key

JXLRMWITUUCWBG-VAWYXSNFSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C(=CC3=CC=CC=C3)C

Origin of Product

United States

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